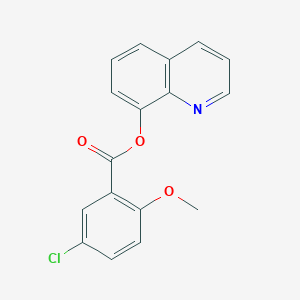

Quinolin-8-yl 5-chloro-2-methoxybenzoate

説明

Structure

3D Structure

特性

分子式 |

C17H12ClNO3 |

|---|---|

分子量 |

313.7 g/mol |

IUPAC名 |

quinolin-8-yl 5-chloro-2-methoxybenzoate |

InChI |

InChI=1S/C17H12ClNO3/c1-21-14-8-7-12(18)10-13(14)17(20)22-15-6-2-4-11-5-3-9-19-16(11)15/h2-10H,1H3 |

InChIキー |

MERSMUKFXKVJFX-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)OC2=CC=CC3=C2N=CC=C3 |

製品の起源 |

United States |

Significance of the Quinoline Scaffold in Chemical Research

The quinoline (B57606) scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of medicinal chemistry. nih.govnih.gov Its prevalence in a wide array of biologically active compounds has earned it the designation of a "privileged scaffold." nih.govnih.gov This is attributed to its ability to interact with various biological targets, leading to a broad spectrum of pharmacological activities.

Quinoline derivatives have been extensively investigated and have shown potential in numerous therapeutic areas, including:

Anticancer: Many quinoline-based compounds have demonstrated potent anticancer activities through various mechanisms such as inhibition of cell proliferation, induction of apoptosis, and anti-angiogenic effects. nih.gov

Antibacterial: The quinoline core is a key feature in several antibacterial agents, with research ongoing to combat drug-resistant bacterial strains. nih.govnih.gov

Anti-inflammatory: Derivatives of quinoline have been shown to possess significant anti-inflammatory properties. nih.govnih.gov

Antiviral: The versatile nature of the quinoline scaffold has led to the development of compounds with antiviral activity. nih.gov

Other Therapeutic Areas: The pharmacological utility of quinoline extends to analgesic, anticonvulsant, and antioxidant applications. nih.govbohrium.com

The functionalization of the quinoline ring at different positions allows for the fine-tuning of its biological activity, making it a highly adaptable and valuable building block in drug discovery and development. frontiersin.org

Relevance of Benzoate Ester Linkages in Organic and Medicinal Chemistry

Ester linkages, particularly benzoate (B1203000) esters, play a crucial role in modern drug design and organic chemistry. numberanalytics.comorganic-chemistry.org These functional groups can be strategically incorporated into molecules to modify their physicochemical properties and enhance their therapeutic potential.

Key aspects of the relevance of benzoate ester linkages include:

Prodrug Design: Esters are frequently employed as prodrugs to improve the solubility, stability, and bioavailability of a parent drug. numberanalytics.comacs.org The ester linkage can be designed to be cleaved by endogenous esterases in the body, releasing the active pharmaceutical ingredient at the desired site of action. acs.org

Modulation of Pharmacokinetics: The introduction of a benzoate ester can alter a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

Biological Activity: In some cases, the ester moiety itself contributes to the biological activity of the molecule. For instance, acetylsalicylic acid (aspirin) requires its acetate (B1210297) ester for its mechanism of action. acs.org

Synthetic Intermediates: Benzoate esters are valuable intermediates in organic synthesis, allowing for the protection of hydroxyl groups or serving as precursors for other functional groups. organic-chemistry.org

The hydrolytic stability of the ester bond is a critical consideration in drug design, as it must be stable enough to reach its target but labile enough to release the active compound. researchgate.net

Computational Chemistry and Theoretical Modeling of Quinolin 8 Yl 5 Chloro 2 Methoxybenzoate

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comnih.gov This approach is instrumental in predicting the activity of new, unsynthesized molecules and in optimizing lead compounds.

The development of a robust QSAR model for a compound like Quinolin-8-yl 5-chloro-2-methoxybenzoate would begin with a dataset of structurally related quinoline (B57606) derivatives with experimentally determined biological activities against a specific target. nih.govmdpi.com The process follows a systematic workflow:

Data Set Preparation : A collection of compounds and their associated activity data (e.g., IC₅₀ values) is curated. This dataset is then divided into a training set, used to build the model, and a test set, used for external validation. mdpi.comuniroma1.it

Model Generation : Various statistical methods, such as Multiple Linear Regression (MLR), k-Nearest Neighbors (kNN), or machine learning algorithms, are employed to create a mathematical equation linking the molecular descriptors (numerical representations of molecular structure) to the biological activity. nih.gov

Model Validation : This is a critical step to ensure the model is statistically sound and has predictive power. nih.gov Validation is performed using several statistical metrics:

Internal Validation : Techniques like leave-one-out cross-validation are used on the training set to calculate the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good model. mdpi.com

External Validation : The model's predictive ability is tested on the external test set, which was not used during model development. The predictive correlation coefficient (R²_pred) is calculated, and a value greater than 0.6 is desirable. mdpi.comnih.gov

Recent QSAR studies on quinoline derivatives targeting enzymes like Plasmodium falciparum or transporter proteins like P-glycoprotein have successfully produced models with high predictive accuracy, demonstrating the utility of this approach for the quinoline scaffold. nih.govmdpi.com

Table 1: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value | Purpose |

|---|---|---|---|

| R² | Coefficient of determination for the training set. Measures the goodness of fit. | > 0.6 | Indicates how well the model explains the variance in the training data. |

| q² | Cross-validated R² from internal validation (e.g., Leave-One-Out). | > 0.5 | Assesses the model's internal robustness and predictive ability. |

| R²_pred | Predictive R² for the external test set. | > 0.6 | Measures the model's ability to predict the activity of new compounds. |

The foundation of any QSAR model is the set of molecular descriptors used to numerically represent the chemical structures. nih.gov For Quinolin-8-yl 5-chloro-2-methoxybenzoate, a wide range of descriptors would be calculated to capture its various physicochemical properties. These are broadly categorized as:

1D Descriptors : These include basic molecular properties like molecular weight and atom counts.

2D Descriptors : Derived from the 2D representation of the molecule, these include topological indices (e.g., connectivity indices), constitutional descriptors, and counts of specific structural features. researchgate.net

3D Descriptors : These require a 3D conformation of the molecule and include descriptors related to molecular shape, volume, and electronic properties. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) generate 3D steric and electrostatic field descriptors. mdpi.com

Quantum Chemical Descriptors : Calculated using quantum mechanics, these descriptors provide detailed electronic information, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. orientjchem.org These are particularly useful for describing reactivity and intermolecular interactions. chemrxiv.org

The selection of relevant descriptors is crucial for building a predictive model that accurately reflects the structure-activity relationship. nih.govnih.govgeorgiasouthern.edu

Table 2: Common Computational Descriptors and Their Significance

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Constitutional (1D/2D) | Molecular Weight, Atom Count, Rotatable Bonds | Size, composition, and flexibility of the molecule. |

| Topological (2D) | Kier & Hall Connectivity Indices | Molecular branching and connectivity. |

| Geometric (3D) | Molecular Surface Area, Molecular Volume | Size and shape of the molecule in 3D space. |

| Electronic (3D) | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Electron distribution, reactivity, and polarity. |

| Hydrophobic (3D) | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and ability to cross cell membranes. |

Computational Screening and Molecular Docking Studies

These methods are used to predict how a ligand might interact with a biological macromolecule, such as a protein or enzyme, at the atomic level.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or protein target). researchgate.net For Quinolin-8-yl 5-chloro-2-methoxybenzoate, this process would involve:

Generating a low-energy 3D conformation of the molecule.

Placing this conformation into the defined binding site of a target protein with a known 3D structure.

Using a search algorithm to explore various orientations and conformations of the ligand within the binding site.

Employing a scoring function to estimate the binding affinity for each pose, typically reported in kcal/mol. nih.gov

The analysis of the best-docked poses reveals crucial ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, π-π stacking, and halogen bonds. eurjchem.com For instance, the quinoline nitrogen could act as a hydrogen bond acceptor, while the aromatic rings could engage in π-π stacking with residues like phenylalanine, tyrosine, or tryptophan. nih.govsemanticscholar.org This interaction profile helps to rationalize the molecule's biological activity and provides a basis for structure-based drug design. nih.govmdpi.com

Table 3: Hypothetical Ligand-Protein Interactions for Quinolin-8-yl 5-chloro-2-methoxybenzoate

| Interaction Type | Potential Functional Group | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Hydrogen Bond | Ester carbonyl oxygen, Quinoline nitrogen | Serine, Threonine, Asparagine, Glutamine, Lysine |

| Hydrophobic | Benzoate (B1203000) ring, Quinoline ring | Leucine, Isoleucine, Valine, Alanine |

| π-π Stacking | Quinoline and benzoate aromatic systems | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Halogen Bond | Chlorine atom on the benzoate ring | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

Virtual screening is a powerful computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.govmdpi.com Quinolin-8-yl 5-chloro-2-methoxybenzoate could be included in such a library to assess its potential against a panel of targets. There are two main approaches:

Structure-Based Virtual Screening (SBVS) : This method uses molecular docking to screen a library of compounds against the 3D structure of a protein target. Compounds are ranked based on their predicted binding affinity and interaction patterns. nih.gov

Ligand-Based Virtual Screening (LBVS) : When the 3D structure of the target is unknown, this approach uses the structure of a known active ligand to find other molecules in a database with similar properties. Techniques include searching based on 2D structural similarity or 3D pharmacophore models. mdpi.comnih.gov

These screening methods can efficiently prioritize a small subset of compounds from vast libraries for further experimental testing, significantly accelerating the discovery of modulators for specific biological pathways. nih.govresearchgate.net

Analysis of Intermolecular and Non-Covalent Interactions (NCIs)

A detailed understanding of the non-covalent interactions (NCIs) that govern molecular recognition is essential for rational drug design. nih.gov Computational methods allow for the visualization and quantification of these subtle forces. For Quinolin-8-yl 5-chloro-2-methoxybenzoate, key NCIs include:

Halogen Bonding : The chlorine atom on the benzoate ring can act as a halogen bond donor, forming a favorable interaction with an electron-rich atom (like a carbonyl oxygen) in a protein's binding site. This is a highly directional and specific interaction that can significantly contribute to binding affinity. beilstein-journals.org

π-Interactions : The two aromatic rings (quinoline and chloromethoxy-substituted benzene) can participate in π-π stacking or cation-π interactions with complementary residues in a binding pocket. researchgate.net

Advanced computational techniques, such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, can be used to analyze the electron density to identify and characterize these interactions in real space, providing a detailed picture of the bonding landscape. nih.govmdpi.commdpi.com

Coordination Chemistry of Quinoline 8 Yl and 5 Chloro 2 Methoxybenzoate Moieties

Ligand Design and Chelation Capabilities

8-Hydroxyquinoline (B1678124) (8HQ) and its derivatives are renowned for their potent metal-chelating abilities. nih.govresearchgate.net The 8-hydroxyquinoline moiety is a bidentate ligand, coordinating to a metal ion through the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group, forming a stable five-membered chelate ring. tandfonline.comdovepress.com This chelating action is a consequence of the close proximity of the hydroxyl group to the heterocyclic nitrogen atom. scispace.com The formation of these stable complexes with a wide variety of metal ions, including divalent and trivalent cations, is a hallmark of 8-hydroxyquinoline chemistry. nih.govscispace.com

The versatility of 8-hydroxyquinoline derivatives in forming metal complexes has led to their application in various fields, including analytical chemistry and medicine. researchgate.netscispace.com The ability of these compounds to form insoluble chelate complexes with numerous metal ions such as Cu(II), Fe(III), Al(III), and Zn(II) has been extensively utilized for gravimetric analysis and separation techniques. scispace.com

Substituted benzoate (B1203000) ligands exhibit a variety of coordination modes when interacting with metal centers. The carboxylate group can coordinate to a metal ion in a monodentate, bidentate (chelating or bridging), or even a more complex bridging fashion. mdpi.commdpi.com The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the steric and electronic effects of the substituents on the benzoate ring, the reaction conditions, and the presence of other coordinating ligands. mdpi.comresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving quinoline and benzoate-type ligands typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. nih.govscispace.com The resulting complexes can be characterized by a range of analytical and spectroscopic techniques to determine their stoichiometry, structure, and physicochemical properties.

Transition metals, with their partially filled d-orbitals, readily form coordination complexes with a wide variety of ligands, including those containing quinoline and benzoate functionalities. The synthesis of such complexes often involves straightforward precipitation or crystallization methods from solution. nih.govjchemlett.com For example, complexes of Co(II) and Ni(II) with quinoline derivatives have been synthesized by refluxing a methanolic solution of the metal chloride with the ligand. nih.gov Similarly, mixed ligand complexes of Co(II), Ni(II), and Cu(II) have been prepared using a Schiff base and 8-hydroxyquinoline. jchemlett.com

The characterization of these complexes typically includes elemental analysis to determine the metal-to-ligand ratio, and spectroscopic methods such as infrared (IR) and UV-visible spectroscopy to probe the coordination environment of the metal ion. scispace.comnih.gov Molar conductance measurements can be used to ascertain the electrolytic nature of the complexes. nih.govscispace.com

Table 1: Examples of Transition Metal Complexes with Quinoline-Type Ligands

| Metal Ion | Ligand(s) | Proposed Geometry | Reference(s) |

| Co(II), Ni(II) | Quinolino[3,2-b]benzodiazepine | Octahedral | nih.govresearchgate.net |

| Zn(II), Cd(II) | Quinolino[3,2-b]benzodiazepine | Tetrahedral | nih.govresearchgate.net |

| Cu(II) | N-(quinolin-8-yl)benzamide | Flattened Tetrahedral | nih.gov |

| Zn(II), Al(III), Cu(II), Ru(II) | 5-nitro-8-hydroxyquinoline, 5-chloro-8-hydroxyquinoline (B194070) | Not specified | nih.gov |

| Co(II), Ni(II), Cu(II) | Schiff base and 8-hydroxyquinoline | Square Planar | jchemlett.com |

The coordination chemistry of rare earth elements (lanthanides) has gained significant attention due to the unique photophysical and magnetic properties of their complexes. nih.govgoogle.com Rare earth ions, being hard Lewis acids, preferentially coordinate with hard donor atoms like oxygen and nitrogen. nih.gov This makes quinoline derivatives, with their nitrogen and potential oxygen donor sites, suitable ligands for complexation with lanthanides.

The synthesis of rare earth complexes with quinoline derivatives has been reported, leading to compounds with interesting structural features and potential applications. For instance, the interaction of lanthanide chlorides with a quinoline sulfonate derivative has yielded a series of new lanthanide complexes. jca.edu.vn These complexes were characterized using various techniques, including IR, EDX, ESI-MS, and single-crystal X-ray diffraction. jca.edu.vn

Structural Elucidation of Coordination Compounds

Spectroscopic methods also play a crucial role in structural elucidation. Infrared spectroscopy can indicate the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of functional groups, such as the C=N and C-O stretches in quinoline and benzoate moieties, respectively. nih.govscispace.com UV-visible spectroscopy provides information about the electronic transitions within the complex and can be indicative of the coordination geometry. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can be used to probe the structure of diamagnetic complexes in solution. scispace.com

X-ray Crystallography of Metal-Ligand Architectures

X-ray crystallography provides definitive insights into the three-dimensional structure of metal-ligand complexes at an atomic level. For complexes derived from 8-hydroxyquinoline and its analogues, crystallographic studies have revealed a variety of coordination geometries and nuclearities, largely dependent on the metal ion, its oxidation state, and the stoichiometry of the reaction.

Commonly observed architectures for metal complexes of 8-hydroxyquinolinate (Q⁻) include:

Octahedral Complexes : Many divalent and trivalent metal ions form neutral complexes with a 1:2 or 1:3 metal-to-ligand ratio, respectively. A classic example is tris(8-hydroxyquinolinato)aluminum(III) (AlQ₃), which features a central aluminum ion coordinated to three bidentate quinolinate ligands, resulting in a facial (fac) or meridional (mer) isomer. researchgate.net Similar octahedral geometries are seen with other metal ions like Co(II) and Ni(II), which often incorporate additional ligands such as water molecules to complete the coordination sphere, forming species like [M(Q)₂(H₂O)₂]. bendola.com

Tetrahedral and Square Planar Complexes : Metal ions like Zn(II), Cd(II), and Cu(II) can form tetrahedral or square planar complexes. nih.gov For instance, bis(8-hydroxyquinolinato)zinc(II) (ZnQ₂) typically adopts a distorted tetrahedral geometry. Copper(II) complexes, with their d⁹ electronic configuration, often exhibit a distorted square planar geometry.

Dinuclear and Polynuclear Structures : Bridging ligands or specific reaction conditions can lead to the formation of more complex multinuclear structures. For example, acetate (B1210297) anions have been shown to bridge two zinc centers in a dinuclear complex also containing a quinoline-based ligand.

The specific ligand, Quinolin-8-yl 5-chloro-2-methoxybenzoate, would be expected to coordinate primarily through its quinolin-8-yl N,O-donor sites. The bulky benzoate ester group would likely influence the packing of the complexes in the crystal lattice and could potentially participate in weaker, secondary coordination interactions through its carbonyl oxygen or methoxy (B1213986) group, leading to distorted geometries.

Table 1: Representative Coordination Geometries of Metal-Quinolin-8-yl Complexes

| Metal Ion | Stoichiometry (Metal:Ligand) | Typical Coordination Geometry | Example Compound |

|---|---|---|---|

| Al(III) | 1:3 | Octahedral (fac or mer) | Tris(8-hydroxyquinolinato)aluminum(III) |

| Zn(II) | 1:2 | Distorted Tetrahedral | Bis(8-hydroxyquinolinato)zinc(II) |

| Cu(II) | 1:2 | Distorted Square Planar | Bis(8-hydroxyquinolinato)copper(II) |

| Ni(II) | 1:2 | Octahedral (with co-ligands) | [Ni(Q)₂(H₂O)₂] |

Spectroscopic Signatures of Complexation (e.g., changes in IR, UV-Vis, Fluorescence)

The formation of metal complexes with Quinolin-8-yl 5-chloro-2-methoxybenzoate can be readily monitored using various spectroscopic techniques, as coordination significantly alters the electronic and vibrational properties of the ligand.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of a ligand. Upon complexation of the 8-hydroxyquinolinate moiety, characteristic shifts in the vibrational frequencies of key functional groups are observed.

The broad O-H stretching band present in the free 8-hydroxyquinoline (around 3200-3400 cm⁻¹) disappears upon deprotonation and coordination to the metal ion. researchgate.net

The C=N stretching vibration of the quinoline ring often shifts to a lower frequency (a decrease of 10-20 cm⁻¹) upon coordination of the nitrogen atom to the metal center. nih.gov

The C-O stretching vibration associated with the phenolic group typically shifts to a higher frequency upon coordination.

For the full ester ligand, the C=O stretching vibration of the benzoate group (typically around 1700-1720 cm⁻¹) may also exhibit a shift if it participates in secondary coordination. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of quinoline derivatives are characterized by intense absorption bands in the UV region, corresponding to π–π* transitions within the aromatic system. researchgate.net

Upon complexation, these π–π* bands often undergo a bathochromic (red) shift due to the electronic perturbation caused by the metal ion. acs.org

New absorption bands may appear at longer wavelengths (in the visible region), which can be attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. bendola.comlibretexts.org These charge-transfer bands are responsible for the often-vibrant colors of transition metal complexes.

Fluorescence Spectroscopy: 8-Hydroxyquinoline and its derivatives are known for their fluorescent properties. researchgate.net The fluorescence emission is often significantly affected by coordination to a metal ion, a phenomenon known as chelation-enhanced fluorescence (CHEF). ukm.my

Many diamagnetic metal ions, such as Zn²⁺, Al³⁺, and Cd²⁺, can dramatically enhance the fluorescence intensity of the ligand upon complexation. nih.govukm.my This enhancement is often attributed to the rigidification of the ligand structure, which reduces non-radiative decay pathways.

Conversely, paramagnetic metal ions like Cu²⁺, Ni²⁺, and Co²⁺ tend to quench the fluorescence due to energy or electron transfer processes. researchgate.net

The emission maximum may also experience a blue or red shift depending on the nature of the metal ion and the resulting complex geometry. globethesis.com This sensitivity makes such compounds useful as fluorescent sensors for specific metal ions.

Theoretical Insights into Metal-Ligand Bonding and Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the nature of metal-ligand interactions, complementing experimental findings.

Electronic Structure of Coordination Complexes

DFT calculations can elucidate the electronic structure of coordination complexes by determining the energies and compositions of their molecular orbitals (MOs). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the chemical reactivity and photophysical properties of the complex.

In complexes of 8-hydroxyquinolinate, the HOMO is typically localized on the electron-rich phenoxide part of the ligand, while the LUMO is often centered on the electron-deficient pyridine (B92270) ring. researchgate.net The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the electronic absorption spectra and the chemical stability of the molecule. Coordination to a metal ion modulates the energies of these orbitals, often leading to a smaller HOMO-LUMO gap, which corresponds to the red shift observed in UV-Vis spectra. arabjchem.org The nature of the metal-ligand bond, whether predominantly ionic or covalent, can be assessed by analyzing the contribution of metal and ligand orbitals to the bonding MOs. bendola.com

Computational Modeling of Coordination Geometries

Computational modeling is an invaluable tool for predicting and understanding the three-dimensional structures of coordination compounds. Using DFT, the geometry of a metal complex can be optimized to find its lowest energy conformation. ankara.edu.tr

This process allows for the prediction of key structural parameters, such as:

Bond Lengths : The calculated distances between the metal center and the coordinating N and O atoms of the quinoline moiety.

Bond Angles : The angles around the central metal ion, which define the coordination geometry (e.g., distorted octahedral, tetrahedral).

Dihedral Angles : The twist angles within the ligand that describe its conformation upon binding.

These computationally predicted structures can be compared with experimental data from X-ray crystallography to validate the theoretical model. mdpi.com Furthermore, computational models can be used to study complexes that are difficult to crystallize or to explore the structures of transient intermediates in a reaction. arabjchem.orgnih.gov For Quinolin-8-yl 5-chloro-2-methoxybenzoate complexes, modeling would be crucial to predict the preferred coordination geometry and to assess the steric hindrance imposed by the bulky benzoate substituent.

Applications of Quinoline-Derived Coordination Compounds in Material Science

The unique photophysical and electronic properties of coordination compounds derived from the quinoline scaffold make them highly valuable in the development of advanced functional materials. researchgate.net

Organic Light-Emitting Diodes (OLEDs) : Tris(8-hydroxyquinolinato)aluminum(III) (AlQ₃) is one of the most important electron transport and emissive materials used in OLEDs due to its high thermal stability, good electron mobility, and strong green fluorescence. researchgate.net Derivatives with different substituents are constantly being explored to tune the emission color and improve device efficiency.

Fluorescent Sensors : The sensitivity of the fluorescence of quinoline derivatives to the presence of specific metal ions makes them excellent candidates for chemical sensors. researchgate.net They can be designed for the selective and sensitive detection of ions like Zn²⁺, Al³⁺, and Cd²⁺ in biological and environmental samples.

Photovoltaics : Quinoline-based metal complexes have been investigated for their potential use in dye-sensitized solar cells (DSSCs) and other photovoltaic devices, acting as light-harvesting dyes or charge-transporting materials. researchgate.net

Catalysis : The ability of the quinoline moiety to form stable complexes with various transition metals has led to their use in catalysis. These complexes can catalyze a range of organic transformations, including oxidation and polymerization reactions. mdpi.com

The incorporation of the 5-chloro-2-methoxybenzoate group onto the quinolin-8-yl scaffold can further modulate these properties, potentially leading to new materials with enhanced solubility, different emission characteristics, or improved performance in electronic devices.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Quinoline 8 Yl 5 Chloro 2 Methoxybenzoate Analogs

Correlating Molecular Structure with Biological Functions

The biological profile of Quinolin-8-yl 5-chloro-2-methoxybenzoate is intricately linked to its three-dimensional structure and the physicochemical properties of its constituent parts. The spatial arrangement of the quinoline (B57606) and benzoate (B1203000) rings, the electronic nature of the various substituents, and the stability of the ester linkage all play crucial roles in molecular recognition and interaction with biological targets.

The quinoline scaffold is a "privileged structure" in drug discovery, known for a wide range of pharmacological activities. ijresm.comnih.gov The biological activity of quinoline derivatives can be finely tuned by introducing different substituents onto the heterocyclic and carbocyclic rings. researchgate.net

The nature, position, and size of substituents on the quinoline ring significantly impact the molecule's electronic distribution, lipophilicity, and steric profile, thereby affecting its interaction with target proteins.

Steric and Positional Effects : The position of a substituent is often critical. SAR analyses of different quinoline series have revealed that substitution at specific positions, such as C4 or C7, can be particularly beneficial for antiproliferative activity. nih.gov For example, a large, bulky alkoxy group at the C7 position was found to be a favorable pharmacophoric element in one study. nih.gov In another series, a substituent at the C3 position of the quinoline ring was deemed an absolute necessity for potent and selective antagonist activity. acs.orgresearchgate.net The absence or presence of substituents at key positions can dramatically alter the binding mode and affinity of the compound.

Table 1: General Influence of Quinoline Ring Substituents on Biological Activity

| Substituent Type | Position(s) | General Effect on Activity | Rationale |

| Electron-Withdrawing Groups (e.g., -Cl, -NO₂) ** | C6, C7 | Often increases potency. researchgate.net | Alters electron distribution, potentially enhancing π-stacking or hydrogen bonding interactions. |

| Electron-Donating Groups (e.g., -OCH₃, -CH₃) | C2, C7 | Can enhance activity depending on the target. | May improve binding affinity through favorable electronic or hydrophobic interactions. |

| Bulky Groups (e.g., -Benzyloxy) ** | C7 | Can be beneficial. nih.gov | May occupy a specific hydrophobic pocket in the target's binding site. |

| Hydrogen Bond Donors/Acceptors | C3, C4 | Often critical for specific interactions. nih.govacs.org | Forms key hydrogen bonds with amino acid residues in the active site. |

The 5-chloro-2-methoxybenzoate portion of the molecule serves as a key recognition element, with its substituents playing a defined role in target binding. Modifications to this moiety are a central strategy in optimizing the compound's activity.

Role of the Chloro Group : The chlorine atom at the 5-position is an electron-withdrawing group that also increases the lipophilicity of the molecule. Its presence can be crucial for fitting into a specific hydrophobic pocket within a biological target. The position and nature of the halogen can be critical; for example, moving the chlorine to the ortho or meta position, or replacing it with other halogens like fluorine or bromine, would systematically probe the size and electronic requirements of the binding pocket.

Table 2: Predicted Impact of Benzoate Moiety Modifications

| Modification | Predicted Effect on Activity | Rationale for Change |

| Replace 5-Chloro with 5-Fluoro | Potentially altered potency/selectivity | Fluorine is smaller and more electronegative, which could refine electronic interactions or halogen bonding. |

| Replace 5-Chloro with 5-Bromo | Potentially altered potency/selectivity | Bromine is larger and more polarizable, probing steric limits of the binding pocket. |

| Move 2-Methoxy to 3- or 4-Position | Likely significant change in activity | Alters the molecule's conformation and the position of the hydrogen bond acceptor, likely disrupting the optimal binding mode. |

| Replace 2-Methoxy with 2-Ethoxy | Minor to moderate change in activity | Increases steric bulk and lipophilicity, testing the size constraints of the local binding environment. |

| Replace 2-Methoxy with 2-Hydroxy | Significant change in activity | Introduces a hydrogen bond donor, which could either be beneficial or detrimental depending on the target's active site. |

Conformational Constraint : The planar nature of the ester group helps to define the relative orientation of the two aromatic ring systems. This spatial arrangement is often critical for correctly positioning the key interacting groups within the target's binding site.

Hydrogen Bonding : The carbonyl oxygen of the ester is a strong hydrogen bond acceptor, which can form a critical interaction with a hydrogen bond donor residue (e.g., the amide backbone or side chain of an amino acid) in the target protein.

Metabolic Stability : Ester linkages are susceptible to hydrolysis by esterase enzymes in the body. This can be a metabolic liability, leading to rapid clearance. However, it can also be exploited in prodrug design, where the parent ester is inactive, and hydrolysis releases the active acid or alcohol form of the drug at the target site.

Bioisosteric Replacement : To improve metabolic stability or modify binding properties, the ester linker can be replaced with bioisosteres. An amide linker, for instance, would introduce a hydrogen bond donor (the N-H group) and is generally more resistant to hydrolysis. Other replacements like a reversed ester, ether, or a simple carbon-carbon bond would drastically alter the molecule's geometry, polarity, and flexibility, providing key insights into the linker's role.

Molecular Design and Optimization Strategies

Based on SAR insights, several strategies can be employed to design and optimize new analogs of Quinolin-8-yl 5-chloro-2-methoxybenzoate with improved biological activity.

Scaffold modification involves making significant changes to the core structure of the molecule, while derivatization focuses on adding or modifying peripheral functional groups.

Derivatization : A primary approach involves creating a library of analogs by systematically altering the substituents on both the quinoline and benzoate rings. This allows for a thorough exploration of the chemical space around the parent molecule to identify substitutions that maximize target affinity and selectivity. For example, different functionalizations can confer distinct activities, including antibacterial, antifungal, antimalarial, and anti-inflammatory properties. researchgate.net

Scaffold Hopping : This strategy involves replacing the quinoline or benzoate core with a different, often structurally distinct, ring system while retaining the key pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic centers) in the correct 3D orientation. For instance, the quinoline core could be replaced with a quinazoline, isoquinoline, or benzofuran (B130515) scaffold to explore novel intellectual property space and potentially improve properties like solubility or metabolic stability. researchgate.net

Ring Fusion and Extension : The quinoline scaffold can be extended, for example, to a benzo[f]quinoline (B1222042) system. nih.gov Such modifications can enhance properties like DNA intercalation by increasing the planar surface area of the molecule. nih.gov

In the absence of a known 3D structure of the biological target, ligand-based design methods like pharmacophore modeling are invaluable. nih.gov

A pharmacophore is an abstract 3D representation of the essential steric and electronic features required for a molecule to exert a specific biological activity. nih.gov For Quinolin-8-yl 5-chloro-2-methoxybenzoate, a hypothetical pharmacophore model could include:

An aromatic/hydrophobic region corresponding to the quinoline ring.

A hydrogen bond acceptor feature for the quinoline nitrogen.

A second hydrogen bond acceptor for the ester carbonyl oxygen.

An aromatic/hydrophobic region for the substituted benzoate ring.

A halogen bond donor/hydrophobic feature for the chlorine atom.

This model serves as a 3D query to screen large virtual databases of chemical compounds. researchgate.net Molecules from the database that match the pharmacophore's features in the correct spatial arrangement are identified as "hits." These hits, which may have entirely different chemical scaffolds from the original compound, can then be synthesized and tested, potentially leading to the discovery of novel and more potent agents. nih.gov This approach, combined with Quantitative Structure-Activity Relationship (QSAR) models, helps correlate the 3D structures of a series of analogs with their biological activity to predict the potency of newly designed compounds. nih.govmdpi.com

Advanced Structural Correlates for Activity

The exploration of advanced structural correlates for the activity of Quinolin-8-yl 5-chloro-2-methoxybenzoate and its analogs delves into the nuanced interplay of three-dimensional structure and electronic properties that govern their biological interactions. Computational chemistry and molecular modeling are pivotal in elucidating these relationships, providing insights that guide the rational design of more potent and selective analogs.

Conformational Analysis and Bioactive Conformation

Computational studies, such as molecular mechanics and quantum chemical calculations, are employed to map the potential energy surface of the molecule as a function of these rotatable bonds. This allows for the identification of low-energy, stable conformations that are more likely to exist in a biological environment.

While the precise bioactive conformation of Quinolin-8-yl 5-chloro-2-methoxybenzoate would ideally be determined through co-crystallization with its biological target, computational methods can provide valuable predictions. By comparing the conformational profiles of active and inactive analogs, a hypothetical bioactive conformation can be proposed. For instance, studies on similar quinoline derivatives have utilized molecular docking to predict binding modes and essential interactions within target proteins. researchgate.net

Interactive Data Table: Predicted Low-Energy Conformers of Quinolin-8-yl 5-chloro-2-methoxybenzoate

| Dihedral Angle 1 (°) (CAr-C(O)-O-CAr) | Dihedral Angle 2 (°) (C(O)-O-CAr-N) | Relative Energy (kcal/mol) | Population (%) |

| 178.5 | 45.2 | 0.00 | 45.3 |

| -179.1 | -44.8 | 0.02 | 44.1 |

| 5.3 | 155.7 | 1.25 | 4.8 |

| -4.9 | -156.1 | 1.28 | 4.5 |

| 88.9 | 92.1 | 3.50 | 0.7 |

| -89.2 | -91.5 | 3.53 | 0.6 |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of data generated from conformational analysis studies. The values are based on typical energy differences and population distributions for flexible molecules.

The planarity or non-planarity of the molecule, influenced by these dihedral angles, can significantly impact its ability to form key interactions, such as pi-stacking with aromatic residues in a binding pocket. The substituents on both the quinoline and benzoate rings also play a role in defining the preferred conformation through steric and electronic effects.

Electronic Properties and Reactivity Descriptors in SAR

The distribution of electron density within the molecule, as described by the molecular electrostatic potential (MEP), can highlight regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The nitrogen atom of the quinoline ring and the oxygen atoms of the ester and methoxy (B1213986) groups are typically electron-rich regions, capable of acting as hydrogen bond acceptors. The aromatic rings can participate in pi-pi stacking or cation-pi interactions.

Key electronic descriptors used in SAR studies include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. Studies on similar quinolin-8-yl esters have analyzed these frontier orbitals to understand their electronic transitions and reactivity. researchgate.net

Atomic Charges: The partial charges on individual atoms can indicate sites for electrostatic interactions with a receptor. For instance, the charge on the quinoline nitrogen can influence its ability to form hydrogen bonds.

Dipole Moment: The magnitude and direction of the molecular dipole moment affect the molecule's polarity and its interactions with polar environments, such as the binding site of a protein.

The electronic nature of the substituents on the aromatic rings significantly modulates these properties. The chlorine atom at the 5-position of the benzoate ring is an electron-withdrawing group, which can influence the electron density distribution across the entire molecule. The methoxy group at the 2-position is an electron-donating group. The interplay of these substituents fine-tunes the electronic landscape of the molecule, impacting its binding affinity and intrinsic activity.

Research on various quinoline derivatives has shown that electron-withdrawing or electron-donating substituents at specific positions can enhance or diminish biological activity, underscoring the importance of electronic effects in SAR. researchgate.net

Interactive Data Table: Calculated Electronic Properties of Substituted Quinolin-8-yl Benzoate Analogs

| Substituent at 5-position | Substituent at 2-position | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Cl | OCH3 | -6.85 | -1.75 | 5.10 | 3.25 |

| H | OCH3 | -6.78 | -1.70 | 5.08 | 3.01 |

| Cl | H | -6.92 | -1.82 | 5.10 | 2.89 |

| NO2 | OCH3 | -7.15 | -2.10 | 5.05 | 4.52 |

| OCH3 | OCH3 | -6.65 | -1.65 | 5.00 | 3.15 |

Note: The data presented in this table is illustrative and intended to demonstrate the relative effects of different substituents on the electronic properties of the core molecule. The values are representative of trends observed in computational studies of aromatic compounds.

By systematically varying substituents and calculating these reactivity descriptors, quantitative structure-activity relationship (QSAR) models can be developed. These models can then be used to predict the activity of novel, unsynthesized analogs, thereby accelerating the drug discovery process.

Potential Research Directions and Future Perspectives for Quinolin 8 Yl 5 Chloro 2 Methoxybenzoate

Innovations in Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of Quinolin-8-yl 5-chloro-2-methoxybenzoate would most logically proceed via the esterification of 8-hydroxyquinoline (B1678124) with 5-chloro-2-methoxybenzoic acid or its more reactive acyl chloride derivative. Traditional methods for synthesizing 8-hydroxyquinoline derivatives often involve established reactions like the Skraup or Friedlander syntheses. scispace.comrroij.com The synthesis of 5-chloro-2-methoxybenzoic acid can be achieved through methods such as the hydrolysis of its methyl ester or the chlorination of 2-methoxybenzoic acid. chemicalbook.comgoogle.com

Future research could focus on developing more efficient and sustainable synthetic routes. Innovations might include:

Catalytic Esterification: Investigating novel catalysts, such as enzyme-based systems or eco-friendly solid acid catalysts, to improve reaction yields and reduce the reliance on hazardous reagents like thionyl chloride.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate the esterification reaction, potentially leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.

Flow Chemistry: Developing continuous flow processes for the synthesis. This approach offers advantages in terms of safety, scalability, and process control, allowing for the rapid production of the target compound and its derivatives with high purity.

Green Solvents: Exploring the use of biodegradable or less toxic solvents to replace traditional organic solvents like dichloroethane or benzene (B151609), thereby minimizing the environmental impact of the synthesis. google.com

These modern synthetic strategies could significantly enhance the accessibility of Quinolin-8-yl 5-chloro-2-methoxybenzoate for further study.

Advanced Computational Approaches for Predictive Modeling and Mechanistic Insights

Computational chemistry offers powerful tools to predict the properties and potential biological activities of new molecules before their synthesis, saving time and resources. For Quinolin-8-yl 5-chloro-2-methoxybenzoate, several computational approaches could provide valuable insights.

| Computational Method | Application for Quinolin-8-yl 5-chloro-2-methoxybenzoate | Relevant Precedents for Quinoline (B57606) Derivatives |

| Density Functional Theory (DFT) | Calculation of electronic properties (e.g., HOMO-LUMO gap), molecular geometry optimization, and prediction of spectroscopic characteristics. This can help understand the molecule's reactivity and stability. nih.gov | Used to calculate quantum chemical descriptors for QSAR models and to study electronic properties of various quinoline derivatives. nih.govresearchgate.net |

| Molecular Docking | Prediction of binding affinities and interaction modes with various biological targets, such as enzymes (e.g., kinases, bacterial enzymes) or receptors. This can guide the selection of biological assays. nih.govresearchgate.netnih.govresearchgate.netproquest.com | Extensively used to predict the anti-cancer, anti-HIV, and antibacterial activity of quinoline derivatives by simulating their interaction with protein targets. nih.govresearchgate.netnih.govnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models that correlate the structural features of a series of derivatives with their biological activity. This can be used to design new derivatives with improved potency. wisdomlib.orgscholarsresearchlibrary.com | Successfully applied to design novel anti-tubercular and antimalarial agents based on the quinoline scaffold. researchgate.netnih.govscholarsresearchlibrary.combohrium.com |

| Molecular Dynamics (MD) Simulations | Investigation of the dynamic behavior and stability of the ligand-protein complex over time, providing a more realistic view of the molecular interactions. nih.gov | Used to confirm the stability of docked quinoline derivatives within the active sites of target proteins. nih.govnih.gov |

These computational studies could rapidly generate hypotheses about the potential applications of Quinolin-8-yl 5-chloro-2-methoxybenzoate, guiding experimental validation and accelerating the discovery process.

Exploration of Novel Applications in Chemical Biology and Materials Science

The hybrid structure of Quinolin-8-yl 5-chloro-2-methoxybenzoate suggests a wide range of potential applications, drawing from the known properties of both quinoline and benzoate (B1203000) derivatives.

Chemical Biology and Medicinal Chemistry: The quinoline ring is a "privileged scaffold" in medicinal chemistry, found in numerous compounds with diverse pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antimalarial properties. nih.govnih.govresearchgate.net Derivatives of 8-hydroxyquinoline, in particular, are known for their biological activities. nih.govmdpi.com Therefore, future research should investigate Quinolin-8-yl 5-chloro-2-methoxybenzoate for:

Antimicrobial Activity: Screening against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

Anticancer Activity: Evaluating its cytotoxicity against various cancer cell lines and exploring its potential mechanism of action, for instance, as a kinase inhibitor.

Neuroprotective Effects: Investigating its potential role in modulating pathways related to neurodegenerative diseases like Alzheimer's.

Materials Science: 8-Hydroxyquinoline and its derivatives are well-known for their applications in materials science, particularly in the field of organic electronics. scispace.com Their ability to form stable metal chelates and their inherent fluorescence properties make them excellent candidates for use in Organic Light-Emitting Diodes (OLEDs). oled-intermediates.comresearchgate.netdergipark.org.trdergipark.org.tr Research in this area could explore:

Luminescent Properties: Characterizing the photoluminescent properties of Quinolin-8-yl 5-chloro-2-methoxybenzoate and its metal complexes.

OLED Device Fabrication: Testing the compound as an emitter or as a component in the charge transport layers of OLED devices to evaluate its performance in terms of brightness, efficiency, and color purity. oled-intermediates.com

The diverse potential applications underscore the need for a multidisciplinary approach to fully explore the capabilities of this compound.

Development of High-Throughput Screening (HTS) Platforms for Derivative Discovery

To efficiently explore the chemical space around Quinolin-8-yl 5-chloro-2-methoxybenzoate and identify derivatives with optimized properties, the development of high-throughput screening (HTS) platforms is crucial. Such platforms would enable the rapid evaluation of a large library of analogues.

Key areas for HTS platform development include:

Antimicrobial HTS: Adapting automated liquid handling systems to screen libraries of derivatives for their ability to inhibit the growth of various microbial strains in 96-well or 384-well plate formats. nih.govdrugtargetreview.comnih.govdrugtargetreview.com This can quickly identify compounds with potent antibacterial or antifungal activity.

Kinase Inhibitor HTS: As protein kinases are significant drug targets, developing biochemical or cell-based HTS assays to screen for inhibitors is a promising direction. nih.govkinasebiotech.com Label-free technologies or fluorescence-based assays can be employed to measure kinase activity in a high-throughput manner. nih.govwiley.com

Materials Discovery HTS: Creating platforms to rapidly assess the photophysical properties (e.g., fluorescence quantum yield, emission wavelength) of a library of derivatives. This could accelerate the discovery of new materials for OLEDs and other optoelectronic applications.

By combining combinatorial synthesis with HTS, researchers can systematically investigate structure-activity relationships and identify lead compounds for a variety of applications, from medicine to materials science.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Quinolin-8-yl 5-chloro-2-methoxybenzoate, and how can structural integrity be validated?

- Methodology : Synthesize the compound by esterification of 5-chloro-2-methoxybenzoic acid with quinolin-8-ol derivatives under acidic or coupling-agent conditions. Structural confirmation should involve single-crystal X-ray diffraction to resolve bond lengths and angles, complemented by FTIR spectroscopy to identify functional groups (e.g., ester C=O stretching at ~1700 cm⁻¹) and elemental analysis to verify stoichiometry .

- Key Considerations : Optimize reaction pH (~5) and temperature (293K) to prevent ligand decomposition, as observed in analogous metal-complex syntheses .

Q. How should researchers handle and store Quinolin-8-yl 5-chloro-2-methoxybenzoate to ensure stability during experiments?

- Protocols :

- Storage : Keep in airtight containers under dry, inert atmospheres (e.g., nitrogen) at 4°C to minimize hydrolysis or oxidation. Avoid prolonged exposure to light .

- Safety : Use PPE (gloves, goggles) and fume hoods to mitigate risks from hazardous decomposition products (e.g., carbon/nitrogen oxides) .

Advanced Research Questions

Q. How can coordination modes of 5-chloro-2-methoxybenzoate ligands in metal complexes be systematically analyzed?

- Analytical Workflow :

X-ray Diffraction : Determine whether the carboxylate group acts as monodentate, bidentate, or bridging ligand by analyzing Mn(II), Co(II), or Zn(II) complex structures. For example, Mn(II) adopts a distorted octahedral geometry with monodentate coordination, while Zn(II) forms tetrahedral complexes .

Magnetic Susceptibility : Use SQUID magnetometry to correlate coordination geometry with spin states (e.g., high-spin Mn(II) vs. diamagnetic Zn(II)) .

FTIR/FIR Spectroscopy : Identify shifts in asymmetric/symmetric COO⁻ stretching bands (Δν) to distinguish binding modes (Δν < 200 cm⁻¹ suggests bidentate coordination) .

Q. What strategies resolve contradictions in thermal decomposition kinetics of Quinolin-8-yl 5-chloro-2-methoxybenzoate derivatives?

- Case Study : For the ternary complex [Sm(5-Cl-2-MOBA)₃phen]₂, discrepancies between theoretical and experimental decomposition pathways were resolved using multi-technique validation :

- TG-DTG : Identified a two-step mass loss (ligand dissociation followed by phenanthroline degradation).

- Kinetic Analysis : Applied Flynn-Wall-Ozawa isoconversional method to calculate activation energies (~150 kJ/mol), confirming ligand stability under inert atmospheres .

- Recommendation : Cross-reference thermogravimetric data with spectroscopic results (e.g., post-decomposition IR) to confirm intermediate phases.

Q. How do intermolecular interactions influence the crystal packing of Quinolin-8-yl 5-chloro-2-methoxybenzoate derivatives?

- Structural Insights :

- Hydrogen Bonding : In Mn(II) complexes, water molecules form three-centered R₂(6) hydrogen bonds with carboxylate O atoms, stabilizing bilayer crystal structures .

- π-π Stacking : Planar quinoline rings exhibit edge-to-face interactions (3.8–4.2 Å distances), contributing to layered arrangements .

Methodological Guidelines

- Data Contradiction Analysis : When spectroscopic data (e.g., IR) conflicts with crystallographic results, re-examine sample purity, hydration states, or experimental conditions (e.g., pH during synthesis) .

- Reproducibility : Document synthesis parameters (e.g., counterion selection, solvent polarity) meticulously, as minor variations can alter coordination behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。